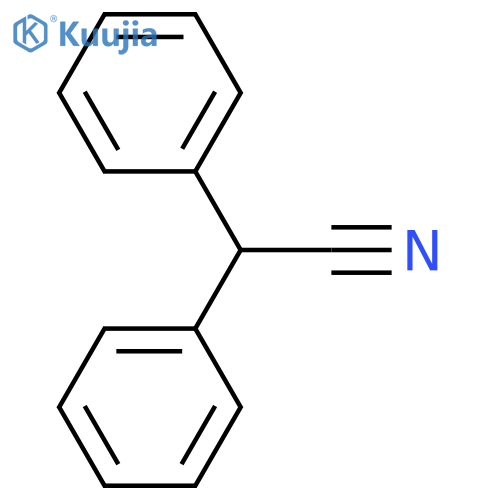

I2/Li2CO3-promoted cyanation of diarylalcohols through a dual activation process

,

Tetrahedron,

2019,

75(2),

308-314